molecular formula C10H11NO4 B14731051 Methyl 2-(methoxycarbonylamino)benzoate CAS No. 7143-42-2

Methyl 2-(methoxycarbonylamino)benzoate

Cat. No.: B14731051
CAS No.: 7143-42-2
M. Wt: 209.20 g/mol
InChI Key: RTDMTAYLVSRWIO-UHFFFAOYSA-N
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Description

Methyl 2-(methoxycarbonylamino)benzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its ester functional group and its methoxycarbonylamino substituent on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(methoxycarbonylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxycarbonylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoates.

Scientific Research Applications

Methyl 2-(methoxycarbonylamino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-(methoxycarbonylamino)benzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid, commonly used as a flavoring agent and in perfumes.

    Methyl 2-formylbenzoate: Known for its applications in organic synthesis and pharmaceutical research.

    Methyl 2-benzoylbenzoate: Used in the synthesis of various organic compounds and materials.

Uniqueness

Methyl 2-(methoxycarbonylamino)benzoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxycarbonylamino substituent differentiates it from other benzoate derivatives, making it valuable for specialized applications in research and industry.

Properties

CAS No.

7143-42-2

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-(methoxycarbonylamino)benzoate

InChI

InChI=1S/C10H11NO4/c1-14-9(12)7-5-3-4-6-8(7)11-10(13)15-2/h3-6H,1-2H3,(H,11,13)

InChI Key

RTDMTAYLVSRWIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)OC

Origin of Product

United States

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